[1-(2,4-Dimethylphenyl)ethyl]hydrazine
Description
[1-(2,4-Dimethylphenyl)ethyl]hydrazine is a substituted hydrazine derivative featuring a 2,4-dimethylphenyl group attached to an ethyl-hydrazine backbone. This compound serves as a critical intermediate in synthesizing biologically active molecules, including neurotrophic agents, anticancer drugs, and antifungal agents. For instance, it is a precursor to J147, a neuroprotective compound synthesized via condensation with 3-methoxybenzaldehyde and subsequent acetylation . Additionally, its hydrazone derivatives exhibit diverse applications, such as chemosensors and cytotoxic agents, owing to the electron-donating methyl groups that enhance stability and modulate reactivity .
Properties
CAS No. |
1016712-46-1 |
|---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)ethylhydrazine |
InChI |
InChI=1S/C10H16N2/c1-7-4-5-10(8(2)6-7)9(3)12-11/h4-6,9,12H,11H2,1-3H3 |
InChI Key |
XJYLNXLJAYDBJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)NN)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,4-Dimethylphenyl)ethyl]hydrazine typically involves the reaction of 2,4-dimethylphenylacetaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
2,4-Dimethylphenylacetaldehyde+Hydrazine Hydrate→[1-(2,4-Dimethylphenyl)ethyl]hydrazine
Industrial Production Methods
In an industrial setting, the production of [1-(2,4-Dimethylphenyl)ethyl]hydrazine may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvent, temperature, and reaction time are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
[1-(2,4-Dimethylphenyl)ethyl]hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of substituted hydrazines or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield azines, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, [1-(2,4-Dimethylphenyl)ethyl]hydrazine is used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various heterocyclic compounds and can be utilized in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and other biomedical applications.
Medicine
In medicine, [1-(2,4-Dimethylphenyl)ethyl]hydrazine is investigated for its potential therapeutic effects. It may be used in the design of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound finds applications in the production of specialty chemicals, agrochemicals, and other industrial products. Its unique chemical properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of [1-(2,4-Dimethylphenyl)ethyl]hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological activity. The compound may inhibit enzymes, disrupt cellular processes, or induce oxidative stress, depending on its specific mode of action.
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (e.g., methyl in [1-(2,4-Dimethylphenyl)ethyl]hydrazine) enhance stability and bioactivity in neuroprotective agents, as seen in J147 .
- Electron-withdrawing groups (e.g., nitro in 1-(2,4-dinitrophenyl)hydrazine) promote π-π interactions in crystal structures and antioxidant properties .
- Bulkier aromatic systems (e.g., naphthalene in ) improve antioxidant efficacy but may reduce solubility .
Cytotoxic and Anticancer Effects
- 1-(2,4-Dichlorophenyl)propen-1-one derivatives: Cyanopyridone derivatives (e.g., compound 8) exhibited superior cytotoxicity (IC₅₀ < 100 µg/mL) against tumor cell lines compared to doxorubicin .
Neuroprotective Activity
Antioxidant Properties
- Naphthalene hydrazones : Demonstrated significant radical scavenging activity due to extended conjugation .
- Dinitrophenyl hydrazines : Moderate antioxidant activity attributed to nitro group electron withdrawal .
Crystallographic and Spectral Analysis
- [1-(2,4-Dimethylphenyl)ethyl]hydrazine derivatives : Characterized by distinct NMR shifts (e.g., aromatic protons at δ 6.8–7.2 ppm) and IR stretches (N-H at ~3300 cm⁻¹) .
- 1-(2,4-Dinitrophenyl)hydrazine crystals : Exhibit π-π stacking (3.59 Å distances) and planar hydrazone conformations, critical for stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
